molecular formula C7H8N2O3 B8484907 5,6-Dimethoxypyridazine-3-carboxaldehyde

5,6-Dimethoxypyridazine-3-carboxaldehyde

Cat. No.: B8484907
M. Wt: 168.15 g/mol
InChI Key: KMDXWHXHBKOIGN-UHFFFAOYSA-N
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Description

5,6-Dimethoxypyridazine-3-carboxaldehyde is a heterocyclic aromatic compound featuring a pyridazine core substituted with methoxy groups at positions 5 and 6 and a carboxaldehyde group at position 2. Pyridazine derivatives are known for their electron-deficient aromatic systems, which make them reactive in nucleophilic and electrophilic substitution reactions.

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

5,6-dimethoxypyridazine-3-carbaldehyde

InChI

InChI=1S/C7H8N2O3/c1-11-6-3-5(4-10)8-9-7(6)12-2/h3-4H,1-2H3

InChI Key

KMDXWHXHBKOIGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=NC(=C1)C=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Reactivity :

  • The 5,6-dimethoxy groups in the pyridazine derivative enhance electron density at the aldehyde group compared to electron-withdrawing substituents (e.g., chloro in 5,6-dichloropyridazine-3-carboxaldehyde). This increases susceptibility to nucleophilic attacks, a trait critical in synthetic applications .
  • In contrast, the benzothiazole analog () exhibits lower aldehyde-like reactivity due to the absence of a direct aldehyde group, instead relying on carboxamide functionality for interactions .

Positional Influence of Methoxy Groups :

  • Pyrazole derivatives with para-methoxy substituents (e.g., compound 1 in ) demonstrate higher biological activity compared to ortho-substituted analogs (e.g., compound 5), suggesting that substituent positioning significantly impacts molecular interactions . This aligns with the 5,6-dimethoxy configuration in the pyridazine compound, which may optimize steric and electronic effects.

Solubility Trends :

  • Methoxy groups generally improve solubility in polar solvents relative to halogenated analogs. For example, 5,6-dichloropyridazine-3-carboxaldehyde exhibits lower solubility due to the hydrophobic nature of chloro groups .

Contrast with Benzothiazole Derivatives: The benzothiazole compound () shares the 5,6-dimethoxy pattern but lacks an aldehyde group, emphasizing the role of the pyridazine core in directing reactivity. Its carboxamide group instead facilitates hydrogen bonding, which is less pronounced in aldehyde-containing analogs .

Research Implications and Limitations

While comparisons with pyrazole and benzothiazole derivatives provide valuable insights, direct empirical studies on this compound are scarce. The following areas warrant further investigation:

  • Synthetic Optimization : Systematic studies on formylation methods to improve yield and purity.
  • Computational Modeling : DFT calculations to quantify electronic effects of substituents on reactivity.

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